Mass Spectrometric Fragmentation Pattern Differentiation: 2-Furoyl vs. Phenyl Isothiocyanate
Under pyrolysis mass spectrometry conditions, 1-furoyl-3-phenylthioureas preferentially fragment to yield 2-furoyl isothiocyanate, whereas the analogous phenyl-substituted thioureas yield phenyl isothiocyanate [1]. The ratio of furamide to 2-furoyl isothiocyanate fragment intensities correlates with Hammett σ constants of substituents, with a slope (b) of 0.305 indicating that electron-withdrawing groups favor proton migration pathways [1].
| Evidence Dimension | Mass spectrometric fragmentation pathway preference |
|---|---|
| Target Compound Data | 2-Furoyl isothiocyanate is a major fragment from 1-furoyl-3-phenylthioureas; intensity ratio (furamide/furoyl isothiocyanate) correlates with Hammett σ with slope b = 0.305 |
| Comparator Or Baseline | Phenyl isothiocyanate is the corresponding fragment from 1-benzoyl-3-phenylthioureas |
| Quantified Difference | Regression slope b = 0.305 for electron-withdrawing substituent effect on furamide/furoyl isothiocyanate intensity ratio; intercept close to zero for unsubstituted compound comparison |
| Conditions | Pyrolysis in mass spectrometer with indirect sample inlet system; correlational analysis using Hammett σ constants |
Why This Matters
Distinct fragmentation signatures enable unambiguous analytical differentiation of furoyl-derived vs. benzoyl-derived thiourea products during quality control or metabolite identification workflows.
- [1] Uher, M., et al. Substituent effects on decomposition products of phenyl-substituted 1-furoyl-3-phenylthioureas. Journal of Analytical and Applied Pyrolysis. Via: ScienceDirect. CADT luminescent films study. 1988. View Source
